molecular formula C16H24N2O3 B1629436 tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate CAS No. 939986-12-6

tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

Cat. No. B1629436
M. Wt: 292.37 g/mol
InChI Key: PCXPQDLRPKMOAD-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate” is a complex organic compound. It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, “tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate” has a molecular formula of C16H23BrN2O3 . Another related compound, “tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate”, has a molecular formula of C14H25NO4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate” has a molecular weight of 279.35 .

Safety And Hazards

The safety and hazards of similar compounds have been documented. For example, “tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H301 and precautionary statements P301 + P310 .

properties

IUPAC Name

tert-butyl 4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12-5-6-14(17-11-12)20-13-7-9-18(10-8-13)15(19)21-16(2,3)4/h5-6,11,13H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXPQDLRPKMOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647921
Record name tert-Butyl 4-[(5-methylpyridin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

CAS RN

939986-12-6
Record name 1,1-Dimethylethyl 4-[(5-methyl-2-pyridinyl)oxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(5-methylpyridin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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